(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine
Beschreibung
{1,1-difluorospiro[24]heptan-5-yl}methanamine is a chemical compound with the molecular formula C8H13F2N It is characterized by the presence of a spirocyclic structure with two fluorine atoms attached to the same carbon atom
Eigenschaften
Molekularformel |
C8H13F2N |
|---|---|
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
(2,2-difluorospiro[2.4]heptan-6-yl)methanamine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(8)2-1-6(3-7)4-11/h6H,1-5,11H2 |
InChI-Schlüssel |
JTFALWDASHYQFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1CN)CC2(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1,1-difluorospiro[2.4]heptan-5-yl}methanamine typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of {1,1-difluorospiro[2.4]heptan-5-yl}methanamine may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process and the availability of starting materials are crucial factors in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
{1,1-difluorospiro[2.4]heptan-5-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
{1,1-difluorospiro[2.4]heptan-5-yl}methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of {1,1-difluorospiro[2.4]heptan-5-yl}methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1,1-difluorospiro[2.4]heptan-5-yl}methanesulfonyl chloride: This compound has a similar spirocyclic structure but contains a methanesulfonyl chloride group instead of a methanamine group.
{2,2-difluorospiro[2.4]heptan-1-yl}methanamine: This compound has a similar structure but with fluorine atoms at different positions.
Uniqueness
{1,1-difluorospiro[2.4]heptan-5-yl}methanamine is unique due to its specific fluorination pattern and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
